(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Crystal Structure and Synthesis
- Studies on similar compounds, such as 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, reveal insights into their crystal structures, stabilized by π–π interactions and C—H⋯π interactions. Such compounds were prepared by oxidation processes using 3-chloroperoxybenzoic acid (Choi, Seo, Son, & Lee, 2008).
- Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, another related compound, exhibits crystal structure stabilization through aromatic π–π interactions and C—H⋯O hydrogen bonds, highlighting the importance of these interactions in benzofuran derivatives (Choi, Seo, Son, & Lee, 2009).
Pharmacological Properties
- Thiazolopyrimidine derivatives, including those with furan-2-yl groups, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This indicates the potential pharmacological applications of similar benzofuran compounds (Selvam, Karthik, Palanirajan, & Ali, 2012).
- Gamma-aminobutyric acid analogues, some containing benzofuran structure, have shown affinity for GABAB receptors, suggesting the role of benzofuran derivatives in neuroscience research (Berthelot et al., 1987).
Synthesis and Reactions
- The Wittig reaction of benzofuranones provides a method for synthesizing functionally substituted benzofurans, which is important for the chemical manipulation and application of these compounds (Chan, Elix, & Ferguson, 1975).
Antimicrobial Properties
- Benzofuran derivatives, such as pyrazoline derivatives synthesized from benzofuran, have been studied for their antimicrobial activities against various bacterial and fungal strains, showing the potential of benzofuran compounds in antimicrobial research (Patil, Asrondkar, & Pande, 2013).
Spectroscopic Studies
- The electronic absorption and fluorescence spectra of coumarin derivatives with benzofuran groups have been studied, demonstrating the application of benzofuran derivatives in designing new fluorescent probes for analytical chemistry, biophysics, and cellular biology (Evale, Hanagodimath, Khan, & Kulkarni, 2009).
Antiepileptic Activity
- Benzylidene-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives with furan-2-yl groups have shown promise as antiepileptic agents in studies, indicating the relevance of benzofuran derivatives in the development of new antiepileptic drugs (Karthick, Selvam, Palanirajan, & Ramu, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO3/c20-13-5-3-4-12(10-13)17-9-8-14(22-17)11-18-15-6-1-2-7-16(15)19(21)23-18/h1-11H/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMRXIIVBMVBRI-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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